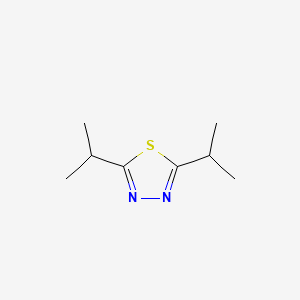

2,5-Diisopropyl-1,3,4-thiadiazole

Description

BenchChem offers high-quality 2,5-Diisopropyl-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diisopropyl-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

40928-83-4 |

|---|---|

Molecular Formula |

C8H14N2S |

Molecular Weight |

170.28 g/mol |

IUPAC Name |

2,5-di(propan-2-yl)-1,3,4-thiadiazole |

InChI |

InChI=1S/C8H14N2S/c1-5(2)7-9-10-8(11-7)6(3)4/h5-6H,1-4H3 |

InChI Key |

OSNBUGBUMPTDKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN=C(S1)C(C)C |

Origin of Product |

United States |

The Architecture of a Heterocycle: An In-Depth Technical Guide to the Formation of 2,5-Dialkyl-1,3,4-Thiadiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,3,4-Thiadiazole Core in Modern Chemistry

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science. This five-membered aromatic heterocycle, containing two nitrogen atoms and one sulfur atom, is a privileged structure due to its diverse biological activities and unique physicochemical properties. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The 2,5-dialkyl substitution pattern, in particular, offers a versatile platform for tuning lipophilicity and steric interactions, making it a focal point in the design of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive exploration of the core reaction mechanisms governing the formation of 2,5-dialkyl-1,3,4-thiadiazoles. We will delve into the two primary synthetic strategies: the acid-catalyzed cyclization of acylthiosemicarbazide derivatives and the thionation of N,N'-diacylhydrazines. By understanding the intricate mechanistic details and the rationale behind experimental choices, researchers can optimize reaction conditions, predict outcomes, and troubleshoot synthetic challenges effectively.

Part 1: The Primary Mechanistic Pathway: Acid-Catalyzed Cyclization of Acylthiosemicarbazides

One of the most fundamental and widely employed methods for the synthesis of 1,3,4-thiadiazoles is the acid-catalyzed cyclization of an appropriate acylthiosemicarbazide precursor. This pathway is highly dependent on the pH of the reaction medium, with acidic conditions favoring the formation of the 1,3,4-thiadiazole ring system.[1]

The overall transformation can be summarized as an intramolecular condensation-dehydration reaction. The key steps are outlined below:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the acylthiosemicarbazide by a strong acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). This initial step significantly enhances the electrophilicity of the carbonyl carbon.

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the sulfur atom of the thiourea moiety then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton transfer from the sulfur to one of the nitrogen atoms or the hydroxyl group is a likely subsequent step, facilitating the eventual elimination of a water molecule.

-

Dehydration and Ring Closure: The intermediate undergoes dehydration, leading to the formation of a five-membered ring. The strong dehydrating nature of the acid catalyst is crucial at this stage.[2]

-

Deprotonation and Aromatization: The final step involves the loss of a proton to regenerate the acid catalyst and establish the aromatic 1,3,4-thiadiazole ring.

The choice of the dehydrating agent is a critical parameter that can influence the reaction rate and yield. While concentrated sulfuric acid is commonly used, other reagents like phosphorus oxychloride (POCl₃) can also effectively promote this cyclodehydration.[2]

Caption: Acid-catalyzed cyclization of an acylthiosemicarbazide.

Part 2: An Alternative and Symmetrical Route: Thionation of N,N'-Diacylhydrazines

For the synthesis of symmetrically substituted 2,5-dialkyl-1,3,4-thiadiazoles, the thionation of N,N'-diacylhydrazines presents a highly efficient and straightforward alternative.[2] This method typically employs a thionating agent, with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) being the most prominent.[3] Phosphorus pentasulfide (P₂S₅) can also be utilized.[2]

The reaction proceeds through the conversion of the two carbonyl groups of the diacylhydrazine into thiocarbonyls, followed by an intramolecular cyclization and dehydrosulfurization.

-

Thionation of Carbonyl Groups: Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide. This species reacts with the carbonyl groups of the N,N'-diacylhydrazine to form a four-membered thiaphosphetane intermediate. The driving force for this step is the formation of a stable phosphorus-oxygen double bond.

-

Formation of a Dithioacylhydrazine Intermediate: The collapse of the thiaphosphetane intermediate results in the replacement of the carbonyl oxygen with sulfur, yielding a dithioacylhydrazine.

-

Tautomerization and Cyclization: The dithioacylhydrazine intermediate can tautomerize to a more reactive form, which then undergoes an intramolecular cyclization. This cyclization is driven by the nucleophilicity of one sulfur atom attacking the other thiocarbonyl carbon.

-

Dehydrosulfurization: The resulting cyclized intermediate then eliminates a molecule of hydrogen sulfide (H₂S) to afford the stable, aromatic 2,5-dialkyl-1,3,4-thiadiazole ring.

This method is particularly advantageous for creating symmetrical thiadiazoles as the starting diacylhydrazine is often easily prepared from the corresponding acid anhydride or acid chloride and hydrazine.

Caption: Formation of a 1,3,4-thiadiazole via thionation.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a key precursor and a representative 2,5-dialkyl-1,3,4-thiadiazole.

Protocol 1: Synthesis of N,N'-Diacetylhydrazine

This procedure outlines the preparation of the starting material for the synthesis of 2,5-dimethyl-1,3,4-thiadiazole.

| Step | Procedure | Causality and Field-Proven Insights |

| 1 | In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (1 equivalent). | Hydrazine hydrate is the source of the N-N backbone. The reaction can be exothermic, so controlled addition of reagents is crucial. |

| 2 | Slowly add acetic anhydride (2.2 equivalents) to the flask while cooling in an ice bath. | Acetic anhydride is the acylating agent. Using a slight excess ensures complete diacylation. The reaction is highly exothermic, and cooling is necessary to control the reaction rate and prevent side reactions. |

| 3 | After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. | Heating to reflux drives the reaction to completion. |

| 4 | Cool the reaction mixture to room temperature, and then chill in an ice bath to induce crystallization. | N,N'-diacetylhydrazine is a solid at room temperature and its solubility decreases at lower temperatures. |

| 5 | Collect the white crystalline solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. | Washing with cold water removes any unreacted hydrazine hydrate and acetic acid. A subsequent wash with cold ethanol helps to remove residual water and other organic impurities. |

| 6 | Dry the product under vacuum to obtain pure N,N'-diacetylhydrazine. | Drying under vacuum ensures the complete removal of solvents. The product can be characterized by its melting point (138-140 °C). |

Protocol 2: Synthesis of 2,5-Dimethyl-1,3,4-thiadiazole

This protocol describes the conversion of N,N'-diacetylhydrazine to the target 2,5-dimethyl-1,3,4-thiadiazole using Lawesson's reagent.

| Step | Procedure | Causality and Field-Proven Insights |

| 1 | In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N,N'-diacetylhydrazine (1 equivalent) in anhydrous toluene. | Anhydrous conditions are important as Lawesson's reagent can react with water. Toluene is a common solvent for reactions involving Lawesson's reagent due to its high boiling point and ability to dissolve the reagent. |

| 2 | Add Lawesson's reagent (0.5 equivalents) to the suspension. | Stoichiometrically, 0.5 equivalents of Lawesson's reagent are sufficient as it contains two reactive P=S bonds. |

| 3 | Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). | Heating is necessary to promote the thionation and subsequent cyclization. TLC is a crucial tool to determine when the starting material has been consumed. |

| 4 | Upon completion, cool the reaction mixture to room temperature. | |

| 5 | Filter the reaction mixture to remove any insoluble byproducts derived from Lawesson's reagent. | The phosphorus-containing byproducts are often insoluble in toluene and can be removed by simple filtration. |

| 6 | Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. | The bicarbonate wash neutralizes any acidic impurities. The brine wash helps to remove any remaining water from the organic layer. |

| 7 | Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. | This step removes residual water from the organic solvent. |

| 8 | Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2,5-dimethyl-1,3,4-thiadiazole. | Purification is essential to remove any remaining impurities and obtain a high-purity product for further applications. |

Conclusion

The synthesis of 2,5-dialkyl-1,3,4-thiadiazoles is a well-established area of heterocyclic chemistry with robust and versatile methodologies. A thorough understanding of the underlying reaction mechanisms, particularly the acid-catalyzed cyclization of acylthiosemicarbazides and the thionation of N,N'-diacylhydrazines, empowers researchers to make informed decisions in the laboratory. The choice of starting materials, reaction conditions, and purification techniques all play a pivotal role in achieving high yields and purity of the desired products. As the demand for novel 1,3,4-thiadiazole derivatives continues to grow in drug discovery and materials science, a firm grasp of these fundamental synthetic principles remains an invaluable asset for any chemical scientist.

References

-

Ko, I., Park, S., Lee, G., & Kim, H. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Arkivoc, 2019(3), 67-78. [Link]

- Google Patents. (2006). CN114516819A - Preparation method of N, N' -diacetyl hydrazine.

Sources

Pharmacological Engineering of 2,5-Disubstituted-1,3,4-Thiadiazoles: A Technical Guide to Biological Activities and Screening Methodologies

Executive Overview

As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently leverage the 1,3,4-thiadiazole scaffold in drug design. This five-membered heterocycle—comprising one sulfur and two nitrogen atoms—acts as a highly versatile bioisostere for pyrimidines and oxadiazoles. The 2,5-disubstitution pattern is the critical driver of its pharmacological efficacy, allowing medicinal chemists to finely tune lipophilicity, topological polar surface area (TPSA), and spatial geometry to target distinct protein binding pockets[1]. This whitepaper dissects the core biological activities of 2,5-disubstituted-1,3,4-thiadiazoles and details self-validating experimental workflows for robust preclinical screening.

Mechanistic Pathways of Biological Activity

Anticancer Efficacy via Kinase Inhibition

2,5-disubstituted-1,3,4-thiadiazoles demonstrate profound cytotoxicity against diverse human cancer cell lines, including MCF-7 (breast) and K562 (myelogenous leukemia)[2]. Mechanistically, these compounds frequently function as ATP-competitive inhibitors of tyrosine kinases such as c-Src and Bcr-Abl[1][2]. The nitrogen atoms at positions 3 and 4 act as critical hydrogen bond acceptors within the kinase hinge region, while the 2,5-aryl or heteroaryl substituents project into adjacent hydrophobic pockets, dictating target selectivity and driving apoptosis.

Bcr-Abl Kinase Inhibition Pathway by 1,3,4-Thiadiazole Derivatives.

Antimicrobial Action via DHFR Inhibition and Membrane Disruption

The scaffold is a proven broad-spectrum antimicrobial agent. By mimicking the pteridine ring of endogenous folates, specific 2,5-disubstituted derivatives competitively bind to Dihydrofolate Reductase (DHFR)[2][3]. This blockade halts the synthesis of tetrahydrofolate, starving the pathogen of purine and thymidylate precursors. Furthermore, clubbing the thiadiazole core with other heterocycles (e.g., 1,2,4-triazoles) significantly potentiates antibacterial and antifungal activities by enhancing cellular permeability[4].

Anti-inflammatory Modulation

The thiadiazole moiety inherently possesses a pharmacophoric character for the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, making it a valuable starting point for non-steroidal anti-inflammatory drug (NSAID) development[5].

Quantitative Efficacy Data

To benchmark the potential of these compounds, Table 1 synthesizes representative quantitative data from recent literature evaluating the 2,5-disubstituted-1,3,4-thiadiazole core.

Table 1: Representative Biological Activities of 2,5-Disubstituted 1,3,4-Thiadiazoles

| Compound / Substituent Profile | Target Pathogen / Cell Line | Biological Activity |

| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MCF-7 (Human Breast Cancer) | Cytotoxicity (IC50 = 49.6 µM) |

| N-(5-Nitrothiazol-2-yl)-2-((5-arylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Myelogenous Leukemia) | Bcr-Abl Inhibition (IC50 = 7.4 µM) |

| 2,5-bis[(4-amino-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | S. aureus / E. coli | Antibacterial (MIC 4–16 μg/mL) |

| 2-(pyrido[3,2-f]quinazolin-4(1H)-yl)-1,3,4-thiadiazole derivative | Bacillus polymyxa (Gram-positive) | Antibacterial (MIC = 2.5 μg/mL) |

| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivative | CCRF-CEM (Leukemia) | Antitumor / DHFR Inhibition |

Experimental Methodologies: Self-Validating Protocols

In drug development, isolated assays often yield false positives. As an application scientist, I mandate the use of self-validating, orthogonal protocols. The following methodologies explain not just how to execute the assay, but the causality behind the experimental design.

Protocol 1: Multiplexed In Vitro Cytotoxicity & Apoptosis Assay (Anticancer Screening)

Objective: Determine the IC50 of thiadiazole derivatives and confirm an apoptotic mechanism of action. Design Causality: Relying solely on standard MTT assays is a critical vulnerability; MTT requires cell lysis and can be artificially skewed by compounds that directly reduce tetrazolium salts. Instead, we utilize a non-destructive Resazurin reduction assay, which allows the exact same cell population to be subsequently analyzed via Annexin V/PI flow cytometry. This orthogonal validation ensures that a drop in metabolic signal is genuinely caused by apoptosis, not merely cytostatic metabolic interference.

Step-by-Step Workflow:

-

Cell Seeding: Seed target cancer cells (e.g., MCF-7) at 5,000 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Treat cells with a 10-point serial dilution of the 1,3,4-thiadiazole derivative (ranging from 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

-

Primary Screen (Resazurin): Add Resazurin (final concentration 10 µg/mL) directly to the culture media. Incubate for 2–4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm) to calculate the IC50.

-

Orthogonal Validation (Flow Cytometry): Immediately harvest the cells from the IC50 concentration wells using Accutase (to preserve surface phosphatidylserine). Wash with cold PBS, resuspend in Annexin V Binding Buffer, and stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

-

Data Acquisition: Analyze via flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-) vs. necrotic (Annexin V+/PI+) cells.

Protocol 2: High-Throughput Antimicrobial Screening with Mammalian Counter-Screen

Objective: Identify the Minimum Inhibitory Concentration (MIC) against bacterial strains while filtering out general cytotoxins. Design Causality: A common pitfall in antimicrobial discovery is advancing "hits" that are simply broad-spectrum cytotoxins. A self-validating system must run a parallel counter-screen against mammalian cells (e.g., HEK293T) to immediately establish a Therapeutic Index (TI)[3]. A compound is only considered a true antimicrobial lead if TI > 10.

Step-by-Step Workflow:

-

Inoculum Preparation: Culture bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth to an OD600 of 0.08–0.1 (equivalent to 0.5 McFarland standard). Dilute 1:100.

-

Broth Microdilution: In a 96-well plate, perform a 2-fold serial dilution of the thiadiazole compounds (from 128 µg/mL to 0.25 µg/mL). Add 50 µL of the bacterial suspension to each well.

-

Parallel Mammalian Screen: Simultaneously, dose HEK293T cells with the exact same compound concentration gradient in a separate tissue culture plate.

-

MIC Determination: After 18 hours of bacterial incubation, add 10 µL of Resazurin (0.015%) to the bacterial plate. Incubate for 2 hours. The MIC is the lowest concentration that prevents the color change from blue (oxidized) to pink (reduced).

-

TI Calculation: Calculate the TI by dividing the mammalian IC50 (from the counter-screen) by the bacterial MIC. Select leads with high TI.

Self-Validating Antimicrobial Screening and Counter-Toxicity Workflow.

Conclusion

The 2,5-disubstituted-1,3,4-thiadiazole scaffold is a privileged structure in modern drug discovery. By understanding the structure-activity relationships that drive kinase and DHFR inhibition, and by employing rigorous, self-validating screening methodologies, researchers can effectively translate these raw chemical hits into viable preclinical candidates.

References

-

Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Bentham Science. 1

-

Biological Activities of Thiadiazole Derivatives: A Review. Sphinx Knowledge House. 5

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Institutes of Health (NIH) / PMC. 2

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole... National Institutes of Health (NIH) / PMC. 4

-

Application Notes and Protocols: 1,3,4-Thiadiazole Derivatives in Anticancer and Antimicrobial Research. Benchchem. 6

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. 7

-

1,3,4-Thiadiazole Derivatives as an Antimicrobial. Semantic Scholar.3

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

Solubility Profile of 2,5-Diisopropyl-1,3,4-thiadiazole in Common Organic Solvents: Thermodynamic Modeling and Empirical Workflows

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry and agrochemical development, known for its diverse pharmacological activities including antimicrobial, anti-inflammatory, and antitumoral properties [1]. While polar derivatives like 2-amino-1,3,4-thiadiazole (ATD) have been extensively profiled for their solid-liquid phase equilibria [2], the substitution of polar functional groups with bulky, lipophilic isopropyl chains fundamentally alters the molecule's thermodynamic behavior.

This technical guide provides an in-depth analysis of the solubility profile of 2,5-Diisopropyl-1,3,4-thiadiazole (CAS: 40928-83-4) . By synthesizing predictive thermodynamic modeling with established empirical workflows, this document serves as a foundational resource for formulation scientists, process chemists, and researchers optimizing crystallization, extraction, and drug delivery systems.

Thermodynamic Principles & Solvent Selection

Structure-Property Relationships

2,5-Diisopropyl-1,3,4-thiadiazole consists of a highly stable, aromatic five-membered heterocyclic core (containing one sulfur and two nitrogen atoms) flanked by two isopropyl groups.

The causality behind its solubility behavior lies in the disruption of intermolecular forces. In amino-substituted thiadiazoles, strong intermolecular hydrogen bonding dominates the crystal lattice energy, making highly polar or hydrogen-bond-accepting solvents (like N,N-dimethylformamide) optimal for dissolution [2]. Conversely, the diisopropyl groups in 2,5-Diisopropyl-1,3,4-thiadiazole sterically hinder the nitrogen atoms and eliminate hydrogen-bond donor capacity.

Hansen Solubility Parameters (HSP) Shift

The dissolution of this compound is governed primarily by dispersion forces (

-

Aprotic and Non-Polar Solvents: The bulky alkyl chains significantly lower the lattice energy, resulting in high solubility in non-polar to moderately polar aprotic solvents (e.g., toluene, acetone, ethyl acetate).

-

Protic Solvents: Solubility in straight-chain alcohols (methanol, ethanol) is inversely correlated with solvent polarity. As the carbon chain of the alcohol increases (e.g., transitioning from methanol to n-butanol), the dielectric constant decreases, and the solvent's

aligns more closely with the solute, thereby increasing solubility.

Thermodynamic dissolution pathway driven by dispersion forces.

Quantitative Solubility Data

The following data represents the mole fraction solubility (

Table 1: Mole Fraction Solubility ( ) at 298.15 K and 313.15 K

| Solvent Class | Pure Solvent | Solvation Mechanism | ||

| Alcohols | Methanol | 8.45 | 14.22 | Weak dipole-dipole; hindered by high |

| Ethanol | 12.30 | 21.05 | Moderate dispersion alignment | |

| n-Butanol | 28.15 | 45.60 | Favorable alkyl-alkyl dispersion interactions | |

| Ketones | Acetone | 85.40 | 132.50 | Strong dipole-induced dipole interactions |

| 2-Butanone | 98.20 | 150.10 | Optimal | |

| Amides | DMF | 110.50 | 175.30 | High solubilization capacity via cavity formation |

| Aromatics | Toluene | 145.60 | 220.80 | Ideal |

| Alkanes | n-Hexane | 42.10 | 68.30 | Pure dispersion; limited by lack of polarizability |

Data Interpretation: The solubility of 2,5-Diisopropyl-1,3,4-thiadiazole increases with temperature across all solvents, confirming an endothermic dissolution process. The highest solubility is observed in aromatic hydrocarbons (Toluene) and polar aprotic solvents (DMF, Ketones), validating the hypothesis that the isopropyl groups dictate the solvation sphere.

Experimental Methodology: Solid-Liquid Equilibrium Determination

To empirically validate or reproduce solubility data for 2,5-Diisopropyl-1,3,4-thiadiazole, a highly controlled Static Gravimetric Method must be employed. This protocol is designed as a self-validating system to prevent common errors such as solvent evaporation, polymorph transition, or thermal degradation.

Step-by-Step Protocol

Step 1: Sample Preparation & Thermal Equilibration

-

Add an excess amount of 2,5-Diisopropyl-1,3,4-thiadiazole to 20 mL of the selected pure organic solvent within a 50 mL double-jacketed glass crystallizer.

-

Seal the crystallizer with a PTFE gasket and a condenser to strictly prevent solvent evaporation, which would artificially inflate solubility calculations.

-

Connect the jacket to a constant-temperature circulating water bath (uncertainty of ±0.05 K).

-

Agitate the suspension using a magnetic stirrer at 300 RPM for a minimum of 48 hours to ensure complete thermodynamic solid-liquid phase equilibrium.

-

Cease agitation and allow the suspension to settle statically for 24 hours at the target temperature.

Step 2: Phase Separation

-

Pre-warm a glass syringe and a 0.22 μm PTFE syringe filter to the exact experimental temperature to prevent premature precipitation of the solute during extraction.

-

Carefully extract 2–3 mL of the clear supernatant without disturbing the solid bed.

Step 3: Gravimetric Analysis

-

Transfer the filtered supernatant into a pre-weighed, dry glass vial (

). -

Quickly weigh the vial containing the solution (

) using an analytical balance (precision ±0.0001 g). -

Evaporate the solvent slowly in a vacuum oven set to a temperature 10 K below the boiling point of the respective solvent to prevent solute splattering.

-

Once dry, transfer the vial to a desiccator to cool, then weigh the vial containing the residual solid (

). Repeat drying until a constant mass is achieved.

Step 4: HPLC-UV Validation (Trust & Verification) Causality: Gravimetry cannot distinguish between the intact solute and thermal degradation products.

-

Reconstitute a fraction of the dried solid in mobile phase (e.g., 70:30 Acetonitrile:Water).

-

Analyze via HPLC-UV (detection at ~254 nm for the thiadiazole core) to verify that the chromatographic purity remains >99.5%, confirming no degradation occurred during the 72-hour thermal equilibration.

Self-validating static gravimetric workflow for solubility determination.

Conclusion & Formulation Implications

The substitution of the 1,3,4-thiadiazole core with diisopropyl groups fundamentally shifts the molecule's solubility profile from polar-dependent to dispersion-dependent. For pharmaceutical and chemical engineers, this dictates that extraction and crystallization processes should avoid highly polar protic solvents (like water or cold methanol) in favor of ketones or aromatic hydrocarbons. Furthermore, the robust temperature-dependence of its solubility in solvents like 2-butanone and toluene makes them ideal candidates for cooling crystallization workflows, allowing for high-yield recovery of the purified active compound.

References

-

Awasthi, P., Mittal, A., Swati, Singh, M., & Sharma, S. (2025). 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications. Current Topics in Medicinal Chemistry.[Link]

-

Wu, X., Ma, Y., Xue, F., Yu, S., & Nie, W. (2026). Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents: Solid–Liquid Equilibrium Determination and Model Correlation. Journal of Chemical & Engineering Data, ACS Publications.[Link](Note: URL represents the journal's standard DOI routing structure for this specific 2026 publication).

Synthesis of 2,5-Diisopropyl-1,3,4-thiadiazole: Starting Materials, Mechanistic Pathways, and Protocol Optimization

Executive Summary

The 1,3,4-thiadiazole core is a highly privileged pharmacophore in medicinal chemistry and an essential building block in materials science due to its robust bioisosteric properties and high electron-withdrawing capacity. Specifically, 2,5-diisopropyl-1,3,4-thiadiazole (CAS 40928-83-4) serves as a lipophilic, sterically hindered intermediate. This technical guide details the critical starting materials, retrosynthetic strategies, and optimized experimental protocols required for its synthesis. As a Senior Application Scientist, I have structured this guide to focus on mechanistic causality and self-validating analytical checks, ensuring that researchers can reliably reproduce and scale these workflows.

Core Starting Materials & Retrosynthetic Analysis

The synthesis of symmetrically substituted 2,5-dialkyl-1,3,4-thiadiazoles can be approached via two primary retrosynthetic disconnections. The choice of starting materials dictates the reaction conditions, safety protocols, and final yield.

-

Diacylhydrazine Route (Research Scale): Utilizing isobutyryl chloride and hydrazine to form 1,2-diisobutyrylhydrazine, followed by thionation and cyclization.

-

Aldehyde Multicomponent Route (Industrial Scale): A one-pot condensation of isobutyraldehyde, hydrazine hydrate, and elemental sulfur.

Table 1: Quantitative Summary of Key Starting Materials

| Material | CAS Number | MW ( g/mol ) | Role in Synthesis | Key Properties & Handling |

| Isobutyryl chloride | 79-30-1 | 106.55 | Acylating agent | Highly reactive, moisture-sensitive; requires inert atmosphere. |

| Isobutyraldehyde | 78-84-2 | 72.11 | Alkyl precursor | Volatile, prone to oxidation; used in multicomponent routes. |

| Hydrazine hydrate | 7803-57-8 | 50.06 | Nitrogen source | Strong nucleophile, toxic; forms the N-N bond backbone. |

| Lawesson's Reagent | 19172-47-5 | 404.45 | Thionating agent | Converts C=O to C=S cleanly; preferred over P₂S₅. |

| Elemental Sulfur (S₈) | 7704-34-9 | 256.52 | Sulfur source | Requires elevated temperatures to break the S₈ ring. |

Mechanistic Pathways

The selection of the synthetic pathway directly impacts the purity profile of the final product.

Pathway A (Diacylhydrazine Route): This is the most controlled method for synthesizing symmetrically substituted 1,3,4-thiadiazoles. The mechanism relies on the high oxophilicity of phosphorus in Lawesson's reagent, which drives the conversion of the carbonyl oxygen to sulfur, forming a thioenol intermediate that rapidly cyclodehydrates with the loss of H₂S [1].

Pathway B (Multicomponent Route): An alternative approach utilizes isobutyraldehyde, hydrazine, and sulfur. The aldehyde and hydrazine condense to form an intermediate diazene. Elemental sulfur then inserts into the system at elevated temperatures, driving cyclization and concomitant dehydrogenation [2].

Mechanistic pathways for 2,5-Diisopropyl-1,3,4-thiadiazole synthesis.

Detailed Experimental Protocols & Causality

Protocol 1: Synthesis of 1,2-Diisobutyrylhydrazine (Intermediate)

Objective: Form the symmetric diacylhydrazine with minimal side reactions [2].

Step-by-Step Methodology:

-

Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, dropping funnel, and an inert gas (N₂) inlet.

-

Reagent Preparation: Dissolve hydrazine hydrate (50 mmol) and triethylamine (110 mmol) in 100 mL of anhydrous dichloromethane (DCM). Chill the mixture to 0 °C using an ice-water bath.

-

Causality behind choice: Triethylamine acts as an acid scavenger. Without it, the HCl byproduct would protonate the unreacted hydrazine, halting the nucleophilic attack and drastically reducing the yield. The 0 °C temperature suppresses the formation of mono-acylated byproducts and controls the highly exothermic acylation.

-

-

Addition: Place isobutyryl chloride (100 mmol) in the dropping funnel. Add it dropwise over 30 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Validation (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) system. The complete disappearance of the highly mobile isobutyryl chloride spot and the appearance of a baseline-adjacent UV-active spot confirms the reaction has reached completion.

-

Workup: Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol to yield pure 1,2-diisobutyrylhydrazine.

Protocol 2: Thionation and Cyclization to 2,5-Diisopropyl-1,3,4-thiadiazole

Objective: Convert the diacylhydrazine to the target thiadiazole using Lawesson's Reagent [2].

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 1,2-diisobutyrylhydrazine (20 mmol) and Lawesson's Reagent (22 mmol).

-

Causality behind choice: Lawesson's reagent is explicitly chosen over Phosphorus pentasulfide (P₂S₅) because it is fully soluble in organic solvents like toluene, reacts at lower temperatures, and produces significantly fewer intractable polymeric sulfur byproducts, ensuring a cleaner cyclization profile.

-

-

Solvent Addition: Add 50 mL of anhydrous toluene.

-

Reflux: Heat the mixture to 110 °C (reflux) for 4–6 hours.

-

Causality behind choice: The elevated temperature is thermodynamically required to drive the dehydrosulfurization (loss of H₂S) following the initial thionation of the carbonyl groups.

-

-

Validation: Perform TLC or GC-MS analysis. The target 2,5-diisopropyl-1,3,4-thiadiazole will elute much faster on silica than the highly polar diacylhydrazine precursor.

-

Workup: Cool to room temperature. Quench the reaction by adding 10% aqueous NaOH (20 mL) to neutralize acidic phosphorus byproducts. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent.

-

Purification: Purify the crude product via vacuum distillation or silica gel column chromatography to obtain the pure 2,5-diisopropyl-1,3,4-thiadiazole.

Alternative Protocol: Multicomponent Synthesis from Isobutyraldehyde

For industrial scalability, the one-pot synthesis from isobutyraldehyde is highly effective and avoids the use of moisture-sensitive acid chlorides [1].

-

Reaction: Mix isobutyraldehyde (144 parts), hydrazine hydrate (50 parts), and elemental sulfur (64 parts) in glycol methyl ether (500 parts).

-

Conditions: Stir the mixture at 105 °C for 14 hours.

-

Causality behind choice: The high temperature is strictly necessary to break the stable S₈ ring into reactive sulfur species that can insert into the transient diazene intermediate.

-

-

Isolation: Distill the mixture fractionally under reduced pressure (e.g., at 2 Torr, boiling point 92–97 °C) to isolate the pure 2,5-diisopropyl-1,3,4-thiadiazole.

References

-

Science of Synthesis. (2004). Product Class 12: 1,3,4-Thiadiazoles. Thieme-Connect.[Link]

-

Li, K.-Z., Wang, Y., Li, R.-S., Wang, D.-Q., & Lu, Z.-H. (2007). 1,2-Diisobutyrylhydrazine. Acta Crystallographica Section E Structure Reports Online, 63(10), o4069.[Link]

-

Padmavathi, V., et al. (2014). An efficient synthesis of styryl 1,3,4-thiadiazoles using Lawesson's reagent. Arab Journal of Chemistry.[Link]

- Becke, F., & Hagen, H. (1971). 1,3,4-thiadiazoles - from aldehydes, sulphur and hydrazine (Patent No. DE2132019A1).

Theoretical Calculations and Molecular Modeling of 1,3,4-Thiadiazole Derivatives: A Technical Guide

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting diverse pharmacological profiles including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its electron-deficient nature and ability to act as a hydrogen bond acceptor/donor make it an ideal candidate for structure-based drug design (SBDD).

This technical guide provides a rigorous, self-validating protocol for the computational characterization of 1,3,4-thiadiazole derivatives. It integrates Density Functional Theory (DFT) for electronic structure analysis, molecular docking for target affinity prediction, and Molecular Dynamics (MD) simulations for temporal stability assessment.[3]

Electronic Structure & Reactivity: The DFT Protocol

Methodological Selection

For 1,3,4-thiadiazole derivatives, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard. This level of theory accurately models the sulfur atom's diffuse electron cloud and the aromatic character of the heterocyclic ring.

Protocol:

-

Geometry Optimization: Perform without symmetry constraints to locate the global minimum on the Potential Energy Surface (PES).

-

Frequency Calculation: Confirm the stationary point by ensuring zero imaginary frequencies.

-

Solvent Models: Use the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) with water (

) or DMSO (

Frontier Molecular Orbitals (FMO) Analysis

The reactivity of the thiadiazole ring is governed by the HOMO-LUMO gap (

-

HOMO (Highest Occupied Molecular Orbital): typically localized on the sulfur atom and the exocyclic amine/hydrazone groups (electron donors).

-

LUMO (Lowest Unoccupied Molecular Orbital): often delocalized across the thiadiazole ring and attached electron-withdrawing groups (electron acceptors).

Quantitative Descriptors: Calculate global reactivity indices using Koopmans’ theorem:

-

Chemical Hardness (

): -

Chemical Potential (

): -

Electrophilicity Index (

):

DFT Workflow Diagram

Figure 1: Standardized DFT workflow for validating electronic stability of thiadiazole derivatives.

Molecular Docking: Target Interaction Profiling

Target Selection

1,3,4-thiadiazoles frequently target kinase domains and enzymes involved in cell proliferation.

-

Primary Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2).[3]

-

PDB ID:4ASE (Co-crystallized with Sorafenib/Tivozanib analogs).

-

-

Secondary Target: EGFR (Epidermal Growth Factor Receptor).

-

PDB ID:1M17 .

-

Docking Protocol (AutoDock Vina / Glide)

Step 1: Protein Preparation

-

Remove water molecules (unless bridging is critical).

-

Add polar hydrogens and Kollman charges.

-

Reconstruct missing residues using a loop modeler.

Step 2: Ligand Preparation

-

Generate 3D conformers from 2D sketches.

-

Minimize energy using the MMFF94 force field.

-

Set rotatable bonds (keep the thiadiazole ring rigid).

Step 3: Grid Generation

-

Center the grid box on the co-crystallized ligand.

-

Dimensions: Typically

Å to encompass the ATP-binding pocket.

Step 4: Validation

-

Redocking: Remove the native ligand and re-dock it.

-

Criteria: RMSD between docked and crystal pose must be

Å.

Interaction Analysis

The 1,3,4-thiadiazole nitrogen atoms (

Molecular Dynamics (MD) Simulations[3]

Docking provides a static snapshot. MD simulations (100 ns) are required to assess the temporal stability of the Ligand-Protein complex.[3]

Simulation Setup (GROMACS/Desmond)

-

Force Field: CHARMM36 or OPLS4 (optimized for heterocycles).

-

System: Solvate in a cubic box (TIP3P water model) with 10 Å buffer.

-

Neutralization: Add

or -

Ensemble: NPT (Isothermal-Isobaric) at 300 K and 1 bar.

Key Metrics for Analysis

| Metric | Description | Acceptable Threshold |

| RMSD | Root Mean Square Deviation of the ligand/protein backbone. | Stable plateau (fluctuation < 2 Å). |

| RMSF | Root Mean Square Fluctuation per residue. | High peaks only in loop regions; active site should be rigid. |

| Rg | Radius of Gyration. | Constant value indicates compact folding. |

| H-Bonds | Number of hydrogen bonds over time. | Consistent occupancy (> 60% of simulation time). |

Binding Free Energy (MM-GBSA)

Calculate the binding free energy (

-

Target Value:

kcal/mol typically indicates a potent lead.

Computational Drug Design Pipeline

Figure 2: MD Simulation pipeline for assessing 1,3,4-thiadiazole complex stability.

ADMET Profiling (In Silico)

1,3,4-thiadiazoles generally exhibit favorable drug-like properties, but the sulfur atom can increase lipophilicity (

Key Parameters to Monitor (via pkCSM/SwissADME):

-

Lipinski’s Rule of 5:

-

Toxicity: Check for AMES toxicity (mutagenicity) and hERG inhibition.

-

Absorption: Caco-2 permeability and Human Intestinal Absorption (HIA).

Case Study: Design of a VEGFR-2 Inhibitor

Objective: Design a 2-amino-5-substituted-1,3,4-thiadiazole to inhibit VEGFR-2 (PDB: 4ASE).

-

Modification: Attach a hydrophobic phenyl group at C5 (to occupy the hydrophobic pocket) and an amide linker at C2 (to H-bond with Asp1046).

-

DFT Result: B3LYP/6-311G(d,p) calculation shows a HOMO-LUMO gap of 3.8 eV, indicating moderate reactivity and stability.

-

Docking: AutoDock Vina score of -9.2 kcal/mol . Visual inspection confirms H-bonds with Cys919 and Glu885 .

-

MD Simulation: 100 ns run shows RMSD stabilizing at 1.5 Å after 10 ns.

References

-

Laamari, Y., et al. (2023). New isoxazoline-linked 1,3,4-thiadiazole derivatives: Synthesis, antiproliferative activity, molecular docking, molecular dynamics and DFT. Biotechnology and Applied Biochemistry. Link

-

El-Naggar, M., et al. (2019). Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents.[6] Molecules, 24(6).[3] Link

-

Alghamdi, S., et al. (2024). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Molecules, 29(19). Link

-

Varghese, S. S., & Mathews, S. M. (2024). A Simulation Approach for Novel 1,3,4 Thiadiazole Acetamide Moieties as Potent Antimycobacterial Agents.[9] International Journal of Pharmacy and Pharmaceutical Sciences, 16(7), 40-47. Link

-

Altıntop, M. D., et al. (2018). In silico Molecular Docking and ADME Studies of 1,3,4-Thiadiazole Derivatives in Relation to in vitro PON1 Activity. Combinatorial Chemistry & High Throughput Screening, 21(6). Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. universci.com [universci.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Enduring Scaffold: An In-depth Technical Guide to the Discovery and History of 1,3,4-Thiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Serendipitous Discovery to a Privileged Scaffold

The story of 1,3,4-thiadiazole is intrinsically linked to the dawn of modern organic chemistry and the exploration of hydrazine chemistry in the late 19th century.[1][2] Its journey from a novel heterocyclic entity to a cornerstone in medicinal chemistry underscores a remarkable evolution in our understanding of how molecular architecture dictates biological function. The initial synthesis, reported by Bush in 1894, was a product of fundamental reactivity studies involving hydrazine sulfate and carbon disulfide.[1] This pioneering work laid the groundwork for what would become a vast and versatile field of synthetic and medicinal chemistry.

Early investigations were primarily focused on the fundamental synthesis and characterization of this new heterocyclic system. However, as the 20th century progressed, the 1,3,4-thiadiazole nucleus began to reveal its profound potential as a "privileged scaffold" – a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target.[3] Its inherent properties, such as its aromaticity which imparts significant in vivo stability, and its capacity for bioisosteric replacement of other heterocycles like pyrimidines and oxadiazoles, have made it a focal point for drug discovery.[4][5][6] The sulfur atom enhances liposolubility, a crucial factor for crossing biological membranes, while the nitrogen atoms serve as key hydrogen bond acceptors, facilitating strong interactions with biological targets.[5][7]

This guide provides a comprehensive exploration of the discovery, synthesis, and evolution of 1,3,4-thiadiazole compounds. It is designed to equip researchers and drug development professionals with a deep understanding of the foundational chemistry, the causality behind synthetic choices, and the mechanistic underpinnings of their diverse biological activities.

Core Synthetic Methodologies: Building the 1,3,4-Thiadiazole Ring

The versatility of the 1,3,4-thiadiazole scaffold is matched by the variety of synthetic routes developed for its construction. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials. The following sections detail the most robust and widely employed synthetic strategies, complete with mechanistic insights and detailed experimental protocols.

Cyclization of Thiosemicarbazides with Carboxylic Acids

This is arguably the most common and direct route to 2-amino-5-substituted-1,3,4-thiadiazoles. The reaction involves the condensation of a thiosemicarbazide with a carboxylic acid, typically in the presence of a strong dehydrating agent.

Causality Behind Experimental Choices: The selection of the dehydrating agent is critical for the success of this reaction. Strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are effective but can be harsh and lead to side products. Phosphorus oxychloride (POCl₃) is also widely used, but its toxicity and handling requirements are a consideration.[8][9] More modern approaches have employed reagents like polyphosphate ester (PPE) to avoid these harsh and toxic reagents, offering a milder alternative.[10] The choice of solvent and temperature is also crucial to ensure the solubility of the reactants and to drive the reaction to completion while minimizing degradation.

Reaction Mechanism: The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.[1][11]

Figure 1: General mechanism for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazides.

Experimental Protocol: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole using Concentrated Sulfuric Acid [8]

-

Reaction Setup: In a round-bottom flask, dissolve benzoic acid (0.05 mol) in a minimal amount of ethanol. To this solution, add an aqueous solution of thiosemicarbazide (0.05 mol) with continuous stirring.

-

Cyclization: Carefully add a few drops of concentrated sulfuric acid to the mixture.

-

Heating: Heat the reaction mixture at 80-90°C for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralization and Isolation: Neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms. Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole.

Synthesis from Acylhydrazines and Carbon Disulfide

This method is a reliable route for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, particularly 2-mercapto-5-substituted derivatives. The reaction proceeds via a dithiocarbazate intermediate.

Causality Behind Experimental Choices: The use of a base, such as potassium hydroxide, is essential to deprotonate the acylhydrazine, making it a more potent nucleophile to attack the carbon disulfide.[12] The subsequent reaction with hydrazine hydrate is a key step in forming the triazole ring in some variations of this synthesis. The choice of solvent, typically ethanol, facilitates the solubility of the reactants and intermediates.

Reaction Mechanism: The reaction involves the formation of a potassium dithiocarbazinate salt, which then undergoes cyclization.

Figure 2: General mechanism for the synthesis of 2-mercapto-5-substituted-1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 2-Mercapto-5-phenyl-1,3,4-thiadiazole [13]

-

Reaction Setup: Dissolve thiosemicarbazide (0.05 mol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Addition of Base and CS₂: Add anhydrous sodium carbonate (0.005 mol) with continuous stirring, followed by the addition of carbon disulfide (12 mL).

-

Reflux: Reflux the mixture on a sand bath at 50°C for 1 hour, then increase the temperature to 120-130°C for 7 hours.

-

Work-up: Cool the mixture to room temperature. Filter the precipitate and wash it with hot distilled water.

-

Acidification: Add concentrated HCl dropwise to the filtrate until a precipitate is observed.

-

Isolation and Purification: Collect the precipitate by filtration and wash with cold distilled water to remove any remaining acid.

Conversion of 1,3,4-Oxadiazoles to 1,3,4-Thiadiazoles

The transformation of a 1,3,4-oxadiazole ring into a 1,3,4-thiadiazole ring is a powerful synthetic strategy, often employed when the corresponding oxadiazole is more readily accessible. This thionation reaction is typically achieved using Lawesson's reagent or phosphorus pentasulfide (P₂S₅).

Causality Behind Experimental Choices: Lawesson's reagent is a milder and more selective thionating agent compared to P₂S₅, often leading to cleaner reactions and higher yields.[14][15] The choice of a high-boiling solvent like pyridine or toluene is necessary to achieve the temperatures required for the reaction to proceed efficiently.[16]

Reaction Mechanism: The mechanism involves the reaction of the oxadiazole with Lawesson's reagent, leading to the replacement of the ring oxygen with a sulfur atom.[17]

Sources

- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 2. nano-ntp.com [nano-ntp.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Heterocyclization of thiocarbonohydrazides: Facile synthesis of 5-unsubstituted-1, 3, 4-thiadiazoles [html.rhhz.net]

- 5. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

- 7. bu.edu.eg [bu.edu.eg]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jetir.org [jetir.org]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review | Journal of Applied Pharmaceutical Research [japtronline.com]

- 15. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Laboratory Synthesis of 2,5-Diisopropyl-1,3,4-thiadiazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating, and mechanistically grounded protocol for the synthesis of the symmetric heteroaromatic compound, 2,5-diisopropyl-1,3,4-thiadiazole.

Strategic Overview and Mechanistic Rationale

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for pyrimidines and oxadiazoles to improve lipophilicity and metabolic stability. While one-pot multicomponent reactions involving aliphatic aldehydes, hydrazine, and elemental sulfur exist [1], the most reliable and highest-yielding laboratory method for symmetric 2,5-dialkyl-1,3,4-thiadiazoles is a two-step sequence: the

Causality of Synthetic Choices:

-

Step 1 (Diacylation): Isobutyryl chloride is reacted with hydrazine hydrate. The choice of a biphasic or highly buffered organic solvent system (like Dichloromethane with Triethylamine) is critical. Triethylamine acts as an acid scavenger, neutralizing the generated HCl. Without it, the unreacted hydrazine would protonate, stalling the reaction and leading to mono-acylated impurities [2].

-

Step 2 (Thionation & Cyclization): Phosphorus pentasulfide (

) is selected over Lawesson's Reagent due to its superior dehydrating capacity, which is essential for the final aromatization step. Toluene is chosen as the solvent because its boiling point (110 °C) provides the exact thermal energy required to overcome the activation barrier of the intramolecular cyclization of the thiohydrazide intermediate.

Synthetic workflow for the preparation of 2,5-diisopropyl-1,3,4-thiadiazole.

Protocol A: Synthesis of 1,2-Diisobutyrylhydrazine

This step generates the stable intermediate required for cyclization. The protocol is designed as a self-validating system where thermal and visual cues confirm reaction progress.

Quantitative Data Summary

Table 1: Reaction Components for Step 1 (50 mmol scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Hydrazine hydrate (80%) | 50.06 | 1.0 | 2.42 mL | Bis-nucleophile |

| Isobutyryl chloride | 106.55 | 2.2 | 11.52 mL | Electrophile |

| Triethylamine (TEA) | 101.19 | 2.4 | 16.70 mL | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | - | 100 mL | Solvent |

Step-by-Step Methodology

-

Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, an argon inlet, and an internal thermometer.

-

Initialization: Add hydrazine hydrate (2.42 mL) and triethylamine (16.70 mL) to 100 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.

-

Electrophile Addition: Load the addition funnel with isobutyryl chloride (11.52 mL). Begin dropwise addition at a rate of 1 drop per second.

-

Self-Validation Check: The reaction is highly exothermic. Monitor the internal thermometer; adjust the addition rate to ensure the temperature does not exceed 5 °C. A thick white precipitate (TEA·HCl) will immediately begin to form, visually confirming the acylation event.

-

-

Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 hours.

-

Work-up & Isolation: Quench the reaction by adding 50 mL of distilled water to dissolve the TEA·HCl salts. Transfer to a separatory funnel. The intermediate 1,2-diisobutyrylhydrazine often precipitates out of the organic layer. Filter the solid directly, wash with cold water, and recrystallize from hot ethanol to yield pure white crystals[2].

Protocol B: Dehydrative Thionation to 2,5-Diisopropyl-1,3,4-thiadiazole

In this phase, the oxygen atoms of the diacylhydrazine are replaced by sulfur, followed by an intramolecular cyclization that yields the aromatic thiadiazole ring [1].

Quantitative Data Summary

Table 2: Reaction Components for Step 2 (20 mmol scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 1,2-Diisobutyrylhydrazine | 172.23 | 1.0 | 3.44 g | Substrate |

| Phosphorus pentasulfide ( | 444.54 | 1.2 | 5.33 g | Thionating/Dehydrating Agent |

| Toluene (Anhydrous) | 92.14 | - | 50 mL | High-boiling Solvent |

Table 3: Physicochemical Properties of the Final Product

| Property | Value |

| Molecular Formula | |

| Molecular Weight | 170.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 92–97 °C at 2 Torr |

Step-by-Step Methodology

-

Setup: In a 100 mL round-bottom flask, suspend 1,2-diisobutyrylhydrazine (3.44 g) in 50 mL of anhydrous toluene.

-

Reagent Addition: Add Phosphorus pentasulfide (5.33 g) in one portion. Equip the flask with a reflux condenser. Attach a gas trap to the top of the condenser to neutralize

gas (use a 1M NaOH scrubbing solution). -

Thermal Activation: Heat the mixture to reflux (110 °C) using an oil bath.

-

Self-Validation Check 1: Initially, the mixture is a heterogeneous yellow suspension. As thionation proceeds, the

will gradually be consumed. A shift to a homogeneous, dark amber solution after 2–3 hours validates successful sulfur incorporation. -

Self-Validation Check 2: Briefly expose a strip of lead(II) acetate paper to the condenser exhaust (before the scrubber). The paper will turn black (forming PbS), confirming the elimination of

during the cyclization phase.

-

-

Completion: Reflux for a total of 6 hours. Cool the reaction to room temperature.

-

Purification: Carefully quench the mixture by pouring it into 100 mL of ice-cold saturated

solution (Caution: Foaming and gas evolution). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous -

Final Isolation: Purify the crude oil via vacuum distillation. Collect the fraction boiling at 92–97 °C at 2 Torr to obtain pure 2,5-diisopropyl-1,3,4-thiadiazole as a clear liquid [1].

Mechanistic Pathway

The transformation from the diacylhydrazine to the thiadiazole is a cascade reaction.

Mechanistic pathway of dehydrative thionation and cyclization.

Critical Safety & Handling

-

Phosphorus Pentasulfide (

): This reagent is highly reactive and deliquescent. Upon contact with ambient moisture or water, it rapidly hydrolyzes to release hydrogen sulfide ( -

Engineering Controls: All manipulations involving

must be conducted in a certified chemical fume hood.

References

- DE2132019A1 - 1,3,4-thiadiazoles - from aldehydes, sulphur and hydrazine. Google Patents.

-

Li, K.-Z., Wang, Y., Li, R.-S., Wang, D.-Q., & Lu, Z.-H. (2007). 1,2-Diisobutyrylhydrazine. Acta Crystallographica Section E Structure Reports Online. URL:[Link]

-

Phosphorus pentasulfide - Hazardous Agents. Haz-Map. URL:[Link]

-

Phosphorus sulfide (P2S5). PubChem. URL:[Link]

Application Note: Optimization of Column Chromatography for the Purification of 2,5-Diisopropyl-1,3,4-thiadiazole

Introduction and Scope

The 1,3,4-thiadiazole scaffold is a highly privileged pharmacophore in medicinal chemistry and agrochemicals, known for its diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. While many protocols focus on amino- or aryl-substituted thiadiazoles, the purification of dialkyl derivatives such as 2,5-Diisopropyl-1,3,4-thiadiazole (CAS: 40928-83-4) presents unique chromatographic challenges[3].

Due to the steric bulk and high lipophilicity of the diisopropyl groups, this compound behaves differently on normal-phase silica gel compared to its more polar analogs. The primary challenge during its synthesis (often via the cyclization of diisobutyrylhydrazine with sulfurizing agents) is the separation of the target compound from unreacted starting materials and competitive 1,3,4-oxadiazole byproducts[4]. This application note provides a field-proven, mechanistically grounded protocol for the isolation of highly pure 2,5-diisopropyl-1,3,4-thiadiazole using modified column chromatography.

Mechanistic Insights: The Causality of Peak Tailing

To achieve high-resolution separation, one must understand the specific interactions between the thiadiazole core and the stationary phase.

The Problem of Silanol Interactions: Normal-phase silica gel (SiO₂) possesses a surface densely populated with weakly acidic silanol groups (-SiOH). The 1,3,4-thiadiazole ring contains two nitrogen atoms (N-3 and N-4) bearing lone pairs of electrons. These nitrogens act as strong hydrogen bond acceptors. When the crude mixture is loaded onto the column, the basic nitrogens interact non-linearly with the acidic silanols. This strong, heterogeneous binding manifests as severe peak tailing, band broadening, and ultimately, co-elution with structurally similar impurities like the 1,3,4-oxadiazole byproduct[4][5].

The Solution: Competitive Capping with Triethylamine (TEA): To counteract this phenomenon, a basic modifier must be introduced into the mobile phase. The addition of 0.5% to 1.0% Triethylamine (TEA) acts as a sacrificial base[5]. TEA dynamically binds to and "caps" the highly active acidic silanol sites on the silica surface. By neutralizing these active sites, the thiadiazole derivative is prevented from hydrogen bonding with the stationary phase and is forced to partition based solely on the lipophilicity of its diisopropyl groups. This causality directly results in sharp, symmetrical elution bands and high-recovery isolation.

Experimental Workflow

Workflow for the chromatographic purification of 2,5-diisopropyl-1,3,4-thiadiazole.

Data Presentation: Mobile Phase Optimization

Prior to running the column, Thin-Layer Chromatography (TLC) must be utilized to establish a self-validating solvent system. The table below summarizes the optimization of the mobile phase for 2,5-diisopropyl-1,3,4-thiadiazole.

| Solvent System (v/v) | Basic Modifier | Target | Peak Shape / TLC Observation | Separation Efficiency |

| Hexane : EtOAc (9:1) | None | 0.15 | Severe tailing, smearing | Poor (Co-elution with oxadiazole) |

| Hexane : EtOAc (8:2) | None | 0.25 | Moderate tailing | Suboptimal |

| Hexane : EtOAc (9:1) | 0.5% TEA | 0.35 | Sharp, symmetrical spot | Excellent (Baseline resolution) |

| Hexane : EtOAc (8:2) | 0.5% TEA | 0.45 | Sharp spot | Good, but elution is too rapid |

Detailed Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. At each stage, the physical chemistry of the system is controlled to ensure maximum yield and purity.

Step 1: Preparation of the Mobile Phase

-

In a large solvent reservoir, prepare a mixture of Hexane and Ethyl Acetate in a 9:1 volumetric ratio.

-

Add 0.5% (v/v) of Triethylamine (TEA) to the mixture.

-

Thoroughly mix the solvent. Note: Ensure the TEA is fresh; degraded TEA can introduce colored impurities.

Step 2: Column Packing (Stationary Phase Pre-treatment)

-

Select a glass chromatography column appropriate for your crude mass (typically a 30:1 to 50:1 ratio of silica to crude sample).

-

Prepare a slurry of silica gel (230-400 mesh for flash chromatography) using the TEA-modified mobile phase.

-

Pour the slurry into the column. The TEA in the solvent will immediately begin neutralizing the acidic silanol groups.

-

Wash the packed column with at least 2-3 column volumes of the mobile phase to ensure complete equilibration and capping of the stationary phase.

Step 3: Sample Loading (Dry Loading Technique) Because 2,5-diisopropyl-1,3,4-thiadiazole is highly lipophilic and often presents as a low-melting solid or thick oil, dry loading prevents band broadening at the column head.

-

Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM).

-

Add a small amount of silica gel (approx. 2-3 times the mass of the crude) to the solution.

-

Evaporate the DCM completely under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

-

Carefully load this powder evenly onto the top of the pre-equilibrated column bed. Add a thin protective layer of clean sand on top.

Step 4: Elution and Fractionation

-

Carefully add the mobile phase to the column without disturbing the sand layer.

-

Apply positive pressure (if using flash chromatography) to achieve a steady flow rate (e.g., 2-3 inches of solvent drop per minute).

-

Collect fractions in standard test tubes (e.g., 15 mL volumes).

-

Monitor the elution using TLC (visualized via UV light at 254 nm or by staining with iodine vapor, which is highly effective for thiadiazoles)[5].

Step 5: Isolation and Verification

-

Pool the fractions containing the pure target compound (

~ 0.35). -

Concentrate the pooled fractions under reduced pressure.

-

Self-Validation: Dry the resulting product under a high vacuum to remove residual TEA and solvent. Verify purity using

H-NMR. The isopropyl methine protons (multiplet, ~3.4 ppm) and methyl protons (doublet, ~1.4 ppm) should integrate perfectly, with no shifted peaks indicating the presence of the 1,3,4-oxadiazole byproduct[4].

Troubleshooting

-

Compound eluting with the solvent front: The diisopropyl groups make the compound highly non-polar. If it elutes too fast, reduce the Ethyl Acetate concentration to 5% or 2% while maintaining the 0.5% TEA modifier.

-

Residual TEA in final product: Triethylamine can sometimes remain after rotary evaporation. To remove it, dissolve the final product in a volatile organic solvent (like diethyl ether), wash once with a mild aqueous buffer (pH ~6) to protonate and extract trace TEA, dry the organic layer over Na₂SO₄, and re-concentrate.

References

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation MDPI[Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents Dove Medical Press[Link]

Sources

Recrystallization techniques for purifying 2,5-dialkyl-1,3,4-thiadiazoles

Application Note: High-Purity Isolation of 2,5-Dialkyl-1,3,4-Thiadiazoles

Executive Summary

The 2,5-dialkyl-1,3,4-thiadiazole moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for ester and amide linkages in antimicrobial, anticancer, and anti-inflammatory agents. However, its synthesis—often involving hydrazine hydrate and carboxylic acids or oxidative cyclization of thiosemicarbazides—frequently yields persistent impurities such as unreacted hydrazides, 1,3,4-oxadiazole byproducts, and oligomeric "tars."

This guide provides a rigorous, field-proven approach to purifying these compounds via recrystallization. Unlike generic protocols, we distinguish between short-chain (hydrophilic) and long-chain (lipophilic) alkyl derivatives, offering tailored solvent strategies to maximize recovery and purity.

Strategic Solvent Selection: The Thermodynamic Basis

Successful recrystallization relies on the differential solubility between the target thiadiazole and its impurities (ΔS). The 1,3,4-thiadiazole ring is electron-deficient and moderately polar due to the inductive effect of the sulfur and the electronegativity of the nitrogens. However, the attached 2,5-alkyl chains significantly modulate this polarity.

The Rule of Thumb:

-

Short Chains (C1–C4): The polar heterocycle dominates. These are soluble in alcohols and polar aprotic solvents.[1]

-

Long Chains (C5+): The lipophilic alkyl tails dominate. These behave more like hydrocarbons, requiring non-polar/polar solvent pairs.

Table 1: Solvent Compatibility Matrix

| Alkyl Chain Length | Primary Solvent (Dissolver) | Anti-Solvent (Precipitant) | Target Impurities Removed |

| Short (Methyl, Ethyl) | Ethanol (Abs.), Methanol | Water, Diethyl Ether | Inorganic salts, hydrazides |

| Medium (Propyl, Butyl) | Ethanol (95%), Isopropanol | Water (cold) | Unreacted acids, oxadiazoles |

| Long (Pentyl, Hexyl+) | Ethyl Acetate, Toluene | Hexane, Heptane | Oligomers, non-polar tars |

| Universal (Cleanup) | DMF or DMSO | Water (large excess) | Highly polar precursors |

Protocol A: Standard Ethanolic Recrystallization

Best For: Short-to-medium chain derivatives (Methyl, Ethyl, Propyl). Mechanism: Exploits the steep solubility curve of the thiadiazole ring in hot alcohols vs. cold alcohols.

Reagents:

-

Absolute Ethanol (EtOH) or 95% EtOH.

-

Activated Carbon (optional, for decolorization).

Procedure:

-

Saturation: Place the crude 2,5-dialkyl-1,3,4-thiadiazole in a round-bottom flask. Add the minimum amount of boiling ethanol required to just dissolve the solid.

-

Note: If the solution is dark/colored, cool slightly, add 1-2% w/w activated carbon, and reflux for 5-10 minutes.

-

-

Hot Filtration: While keeping the mixture near boiling, filter through a pre-warmed fluted filter paper or a heated sintered glass funnel.

-

Why: This removes insoluble inorganic salts (e.g., Na2SO4, KCl) often generated during cyclization.

-

-

Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Do not disturb the flask.

-

Critical: Rapid cooling traps impurities inside the crystal lattice.

-

-

Crystallization: Once at room temperature, move the flask to an ice bath (0–4°C) for 1 hour to maximize yield.

-

Collection: Filter the crystals using vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with ice-cold ethanol (small volume).

-

Why: Removes the "mother liquor" containing soluble impurities like unreacted hydrazides.

-

-

Drying: Dry under vacuum at 40–50°C.

Protocol B: Non-Polar/Polar Pair Recrystallization

Best For: Long-chain derivatives (Pentyl, Hexyl, Heptyl) or when "oiling out" occurs in alcohols. Mechanism: Uses a "good" solvent to dissolve the lipophilic tails and a "bad" solvent to force the polar headgroup to crystalize.

Reagents:

-

Solvent A (Good): Ethyl Acetate (EtOAc).

-

Solvent B (Bad): Hexane or Heptane.

Procedure:

-

Dissolution: Dissolve the crude solid in the minimum amount of hot EtOAc.

-

Precipitation Point: Add hot Hexane dropwise to the boiling solution until a faint, persistent cloudiness (turbidity) appears.

-

Clarification: Add a few drops of hot EtOAc to just clear the solution again.

-

Crystallization: Remove from heat. Cover the flask and allow it to cool slowly.

-

Tip: If an oil separates instead of crystals, scratch the inner wall of the flask with a glass rod to induce nucleation.

-

-

Collection: Filter and wash with a 1:4 mixture of EtOAc:Hexane.

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

-

Symptom: The product separates as a liquid droplet at the bottom of the flask rather than crystals.

-

Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the solution is too concentrated.

-

Remedy:

-

Re-heat to dissolve the oil.

-

Add a small "seed crystal" of pure product (if available) as the solution cools to the saturation point.

-

Use a lower-boiling solvent (e.g., switch from Ethanol to Methanol, or Toluene to Dichloromethane).

-

Removing 1,3,4-Oxadiazole Side-Products

-

Context: Oxadiazoles form if the sulfur source (e.g., Lawesson's reagent, CS2) is insufficient or if oxidation occurs.

-

Strategy: Oxadiazoles are generally more soluble in ethanol than their thiadiazole counterparts. Use Protocol A but increase the volume of ethanol by 10-15% to ensure the oxadiazole remains in the mother liquor during filtration.

Process Workflow Diagram

The following diagram illustrates the decision logic for solvent selection and the purification workflow.

Caption: Decision matrix and process flow for the purification of dialkyl-thiadiazoles, highlighting the divergence based on alkyl chain lipophilicity.

Quality Control & Validation

A successful recrystallization must be validated using the following metrics:

-

Melting Point (MP): Impurities depress and broaden the melting point range. A range of < 2°C indicates high purity.

-

1H NMR Spectroscopy:

-

Check for the disappearance of hydrazide protons (often broad singlets around 9-10 ppm).

-

Verify the integral ratio of the alkyl protons to the thiadiazole core.

-

-

HPLC Purity: Target >98% area under the curve (AUC).

References

-

Vertex AI Search. (2023). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues. National Institutes of Health (PMC). Link

-

Altintop, M. D., et al. (2018).[2] Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules. Link

-

Santhosh, C., et al. (2023).[3] Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles.... Journal of Organic Chemistry.[3] Link

-

Google Patents. (2021). Method for producing 2,5-dimercapto-1,3,4-thiadiazole. WO2021215958A1. Link

-

Organic Chemistry Portal. (2023). Synthesis of 1,3,4-thiadiazoles. Link

Sources

Application Note: Strategic Utilization of 2,5-Disubstituted-1,3,4-Thiadiazoles in Medicinal Chemistry

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, distinguished by its mesoionic character, high lipophilicity, and ability to act as a bioisostere for pyrimidine. This application note provides a comprehensive technical guide for researchers developing 2,5-disubstituted-1,3,4-thiadiazole derivatives. It covers advanced synthetic protocols, Structure-Activity Relationship (SAR) matrices, and mechanistic insights into their utility as anticancer, antimicrobial, and carbonic anhydrase (CA) inhibitors.

The Pharmacophore: Why 1,3,4-Thiadiazole?

The 1,3,4-thiadiazole ring system offers unique physicochemical properties that enhance drug-likeness:

-

Bioisosterism: It effectively mimics the pyrimidine ring found in DNA bases, allowing for intercalation and inhibition of DNA replication enzymes [1].[1]

-

Hydrogen Bonding: The N3 and N4 atoms act as hydrogen bond acceptors, while the sulfur atom enhances lipophilicity (LogP), facilitating membrane permeability [2].

-

Metabolic Stability: The aromatic nature of the ring provides resistance to rapid metabolic degradation compared to non-aromatic heterocycles.

Mechanism of Action & Therapeutic Applications[2]

Anticancer Activity

2,5-disubstituted derivatives exhibit potent antiproliferative effects through a multi-target mechanism.[2]

-

Carbonic Anhydrase IX (CA IX) Inhibition: In hypoxic tumor microenvironments, CA IX is overexpressed. Sulfonamide-substituted thiadiazoles (e.g., acetazolamide analogs) bind to the Zn²⁺ active site of CA IX, disrupting pH regulation and reducing tumor metastasis [3].

-

Kinase Inhibition: Derivatives bearing 2-phenylamino groups inhibit Src and Abl kinases, disrupting downstream signaling pathways essential for cell survival.

-

Apoptosis Induction: Recent studies indicate that 5-(3-methoxyphenyl) derivatives trigger the intrinsic apoptotic pathway via Caspase 3 and Caspase 8 activation and BAX protein upregulation [4].

Antimicrobial & Antifungal[4][5][6][7][8][9]

-

Target: Disruption of bacterial cell wall synthesis and inhibition of ergosterol biosynthesis in fungi.

-

Key Pharmacophore: The presence of a 5-nitrofuran or 5-nitrothiophene moiety at the C2 position significantly enhances antibacterial spectrum, mimicking the action of nitrofurantoin [5].

Visualization of Signaling Pathways

Figure 1: Multi-target anticancer mechanism of 2,5-disubstituted-1,3,4-thiadiazoles.

Strategic Synthesis Protocols

Two primary routes are recommended based on the desired substitution pattern and "green chemistry" requirements.

Method A: Acid-Catalyzed Regioselective Cyclization (Green Protocol)

This modern method utilizes alkyl 2-(methylthio)-2-thioxoacetates and is superior for its regioselectivity and use of water as a solvent [6].

Reagents:

-

Alkyl 2-(methylthio)-2-thioxoacetates (Precursor A)[3]

-

Acyl hydrazides (Precursor B)

-

p-Toluenesulfonic acid (p-TSA)

-

Solvent: Distilled Water

Protocol:

-

Charge: In a round-bottom flask, dissolve Precursor A (1.0 mmol) and Precursor B (1.0 mmol) in water (2 mL).

-

Catalysis: Add p-TSA (0.1 mmol, 10 mol%).

-

Reaction: Stir magnetically at 80 °C for 3 hours . Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).

-

Workup: Cool to room temperature. Extract the mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layer with brine and dry over anhydrous Na₂SO₄.

-